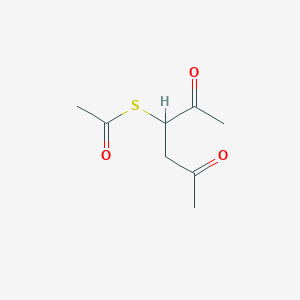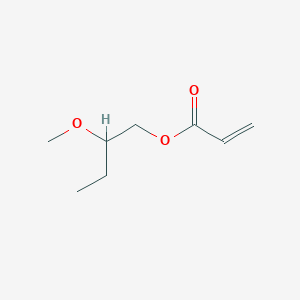
Benzenetellurenyl iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenetellurenyl iodide is an organotellurium compound characterized by the presence of a tellurium atom bonded to a benzene ring and an iodine atom
Méthodes De Préparation
Benzenetellurenyl iodide can be synthesized through several methods. One common synthetic route involves the reaction of benzenetellurenyl chloride with sodium iodide in an organic solvent such as acetone. The reaction typically proceeds under mild conditions and yields this compound as a crystalline solid . Another method involves the reaction of benzenetellurenyl bromide with potassium iodide in the presence of a phase-transfer catalyst .
Analyse Des Réactions Chimiques
Benzenetellurenyl iodide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form benzenetellurenyl oxide using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of benzenetellurenyl hydride.
Substitution: It can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include benzenetellurenyl derivatives with various functional groups .
Applications De Recherche Scientifique
Benzenetellurenyl iodide has several scientific research applications:
Mécanisme D'action
The mechanism of action of benzenetellurenyl iodide involves its interaction with various molecular targets and pathways. In oxidation reactions, the tellurium atom can undergo redox cycling, which contributes to its antioxidant properties. In biological systems, this compound can interact with cellular thiols, leading to the modulation of redox-sensitive signaling pathways .
Comparaison Avec Des Composés Similaires
Benzenetellurenyl iodide can be compared with other organotellurium compounds such as benzenetellurenyl chloride and benzenetellurenyl bromide. Other similar compounds include benzenetellurenyl fluoride and benzenetellurenyl cyanide, which differ in their halogen or functional group substitutions .
Propriétés
Numéro CAS |
55843-74-8 |
|---|---|
Formule moléculaire |
C6H5ITe |
Poids moléculaire |
331.6 g/mol |
Nom IUPAC |
phenyl tellurohypoiodite |
InChI |
InChI=1S/C6H5ITe/c7-8-6-4-2-1-3-5-6/h1-5H |
Clé InChI |
MNMYNFWCKKOKGN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Te]I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dibromo[tris(pentafluorophenyl)]-lambda~5~-stibane](/img/structure/B14645044.png)


![(6Z)-6-{[1-(2-Phenylhydrazinyl)naphthalen-2-yl]imino}cyclohexa-2,4-dien-1-one](/img/structure/B14645062.png)
![(4-Methoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone](/img/structure/B14645070.png)


![2-{[2-(Prop-2-en-1-yl)phenyl]methyl}oxirane](/img/structure/B14645080.png)





![1-Methyl-1-(3-nitropropyl)-1,3,4,9-tetrahydroindeno[2,1-c]pyran](/img/structure/B14645124.png)
